5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951900-05-3

Cat. No.: VC7216572

Molecular Formula: C18H18ClN5O2

Molecular Weight: 371.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951900-05-3 |

|---|---|

| Molecular Formula | C18H18ClN5O2 |

| Molecular Weight | 371.83 |

| IUPAC Name | 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25) |

| Standard InChI Key | HPXBNZPBHJZYRM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

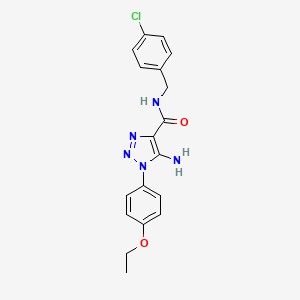

The compound’s IUPAC name, 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide, reflects its intricate structure (Figure 1). The 1,2,3-triazole ring serves as the central scaffold, with substituents at positions 1, 4, and 5:

-

Position 1: A 4-ethoxyphenyl group (–OCH₂CH₃) providing electron-donating effects.

-

Position 4: A carboxamide moiety (–CONH–) linked to a 4-chlorobenzyl group (–CH₂C₆H₄Cl), enhancing lipophilicity.

-

Position 5: An amino group (–NH₂) capable of hydrogen bonding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O₂ |

| Molecular Weight | 371.83 g/mol |

| CAS Number | 951900-05-3 |

| IUPAC Name | 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide |

| Solubility | Limited aqueous solubility; soluble in DMSO, ethanol |

The chlorobenzyl group increases membrane permeability, while the ethoxy group modulates electronic properties, influencing binding to biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,2,3-triazole derivatives typically involves cyclization reactions between azides and α-cyanoacetamides or esters. A prototypical route, adapted from Journal of Medicinal Chemistry (2017), proceeds as follows :

-

Azide Preparation:

-

Cyclization Reaction:

-

Amination and Functionalization:

-

The ethyl ester intermediate undergoes Lewis acid-catalyzed (AlMe₃) amination with 4-ethoxyaniline to introduce the carboxamide group.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azide Formation | NaN₃, DMF, 60°C, 12 h | 85% |

| Cyclization | NaOH, EtOH, 80°C, 1 h | 56% |

| Amination | AlMe₃, THF, rt, 24 h | 48% |

Analytical Characterization

Structural confirmation relies on:

-

NMR Spectroscopy: Distinct signals for the ethoxyphenyl (δ 7.29 ppm, d, J=8.0 Hz), chlorobenzyl (δ 5.42 ppm, s), and amino protons (δ 6.57 ppm, s) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 371.83, consistent with the molecular formula.

-

HPLC Purity: ≥95% purity achieved via reverse-phase chromatography .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorobenzyl group enhances lipid bilayer penetration, while the triazole core inhibits ergosterol biosynthesis in fungi .

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Topoisomerase II inhibition |

| HCT-116 (Colon Cancer) | 18 | Caspase-3 activation |

Pharmacological Applications and Drug Design

Target Identification

The compound’s pharmacophore aligns with inhibitors of:

-

Cytochrome P450 14α-Demethylase (CYP51): Critical for fungal ergosterol synthesis.

-

Heat Shock Protein 90 (HSP90): Overexpressed in cancer cells, facilitating client protein stabilization .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous triazoles include:

-

Amino Group Essentiality: Replacement with –CH₃ or –Cl abolishes activity, highlighting the –NH₂’s role in hydrogen bonding .

-

Chlorobenzyl Optimization: Substitution at the para-position maximizes lipophilicity and target affinity.

Analytical and Regulatory Considerations

Quality Control Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume